molecular formula C13H12O6 B11052980 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxotetrahydrofuran-3-carboxylic acid

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxotetrahydrofuran-3-carboxylic acid

Cat. No.: B11052980
M. Wt: 264.23 g/mol
InChI Key: XRSPFSAIGMZJDZ-UHFFFAOYSA-N
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Description

2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-OXOTETRAHYDRO-3-FURANCARBOXYLIC ACID is a complex organic compound characterized by its unique structural features. This compound is part of the benzodioxane family, known for its diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-OXOTETRAHYDRO-3-FURANCARBOXYLIC ACID typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under controlled pH conditions using aqueous sodium carbonate. This reaction yields 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which is further substituted at the nitrogen position with various alkyl or aryl halides in N,N-dimethylformamide and catalytic amounts of lithium hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-OXOTETRAHYDRO-3-FURANCARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common substitution reactions include nucleophilic substitution using alkyl or aryl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl or aryl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-OXOTETRAHYDRO-3-FURANCARBOXYLIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antibacterial and enzyme inhibitory activities.

    Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial infections and enzyme-related disorders.

    Industry: Utilized in the production of pharmaceuticals and other bioactive compounds.

Mechanism of Action

The mechanism of action of 2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-OXOTETRAHYDRO-3-FURANCARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial growth by blocking the folate synthesis pathway, which is crucial for bacterial proliferation . Additionally, it can act as an enzyme inhibitor, affecting various biochemical processes within cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-OXOTETRAHYDRO-3-FURANCARBOXYLIC ACID stands out due to its unique combination of a benzodioxane moiety and a tetrahydrofuran carboxylic acid group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H12O6

Molecular Weight

264.23 g/mol

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxooxolane-3-carboxylic acid

InChI

InChI=1S/C13H12O6/c14-11-6-8(13(15)16)12(19-11)7-1-2-9-10(5-7)18-4-3-17-9/h1-2,5,8,12H,3-4,6H2,(H,15,16)

InChI Key

XRSPFSAIGMZJDZ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3C(CC(=O)O3)C(=O)O

Origin of Product

United States

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